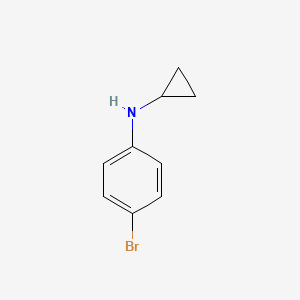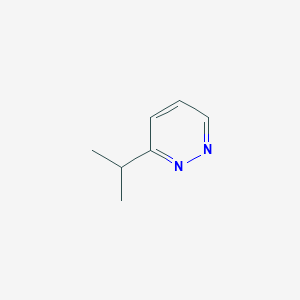
3-Isopropylpyridazine
Overview
Description
3-Isopropylpyridine, also known as 3-Isopropylpyridazine, is a chemical compound with the molecular formula C8H11N . It belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Molecular Structure Analysis
The molecular structure of 3-Isopropylpyridazine consists of a pyridine ring with an isopropyl group attached to the third carbon . The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom . The isopropyl group is a branched alkyl group with the formula (CH3)2CH .
Scientific Research Applications
Controlled Release of Bioactive Agents
3-Isopropylpyridazine derivatives, specifically 3-isocyanopropyl substituents, have been used in bioorthogonal reactions for the controlled release of bioactive agents like fluorophores and drugs. This technique allows for the targeted release of such agents in biological systems. For instance, the release of phenols and amines under physiological conditions has been demonstrated, showcasing the potential of these derivatives in drug delivery and chemical biology applications (Tu et al., 2018).
Synthesis and Characterization of Derivatives
The synthesis and characterization of 3-Isopropylpyridazine derivatives, such as 3-fluorophenmetrazine (3-FPM), have been explored in the context of identifying and launching new psychoactive substances. This research aids in understanding the properties and differentiation of these compounds from their isomers, contributing valuable information to forensic analysis and the development of new treatment options in areas like obesity and drug dependence (McLaughlin et al., 2017).
Anti-Inflammatory and Analgesic Activity
Pyridazine derivatives, including those related to 3-Isopropylpyridazine, have shown significant pharmacological activities, including anti-inflammatory and analgesic effects. The synthesis of novel pyridazine derivatives has led to the discovery of compounds with potent anti-inflammatory and analgesic activities, which can be useful in the development of new therapeutic agents (Abu‐Hashem & El‐Shazly, 2018).
Antihypertensive Activity
Certain 3-Isopropylpyridazine derivatives have demonstrated antihypertensive activity. Studies on compounds like 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives indicate their potential use in treating hypertension. These findings suggest the role of pyridazine derivatives in the development of novel antihypertensive drugs (Gil‐Longo et al., 1993).
Anticonvulsant Properties
3-Isopropylpyridazine derivatives have been synthesized and tested for their anticonvulsant properties. Studies reveal that certain derivatives show promising results against seizures, suggesting their potential as antiepileptic drugs. This research contributes to the understanding of how these compounds can be used to develop new treatments for epilepsy (Moreau et al., 1994)
Safety And Hazards
The safety data sheet for a similar compound, 3,6-Dichloro-4-isopropylpyridazine, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling such compounds .
properties
IUPAC Name |
3-propan-2-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-4-3-5-8-9-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWYZDGLSPHVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



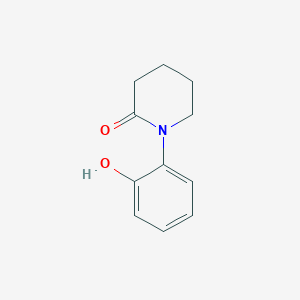
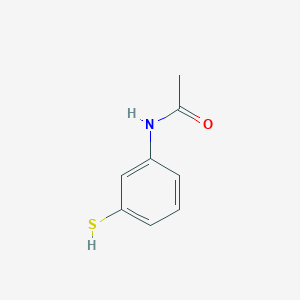
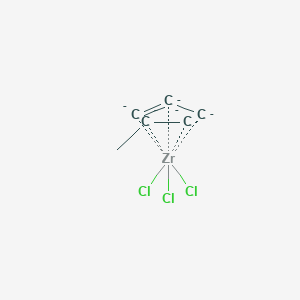
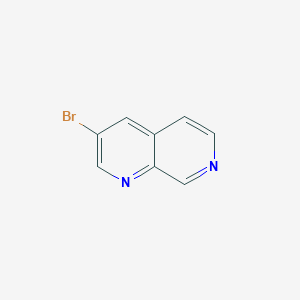
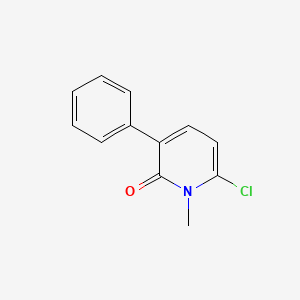
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)
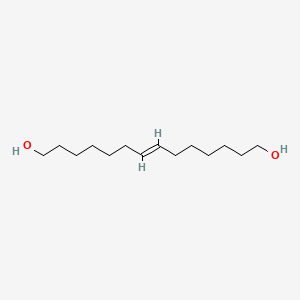
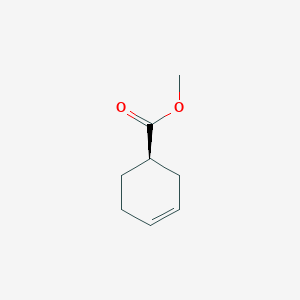
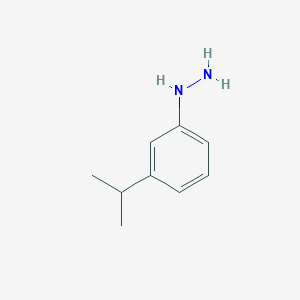
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)
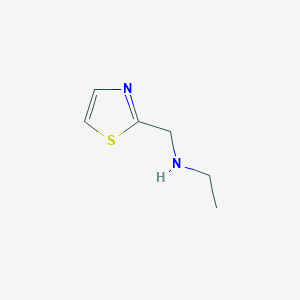
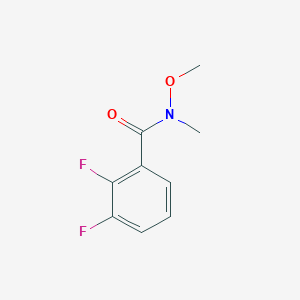
![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)
